molecular formula C13H13N3O3S B2841735 1-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1797875-11-6

1-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2841735
CAS RN: 1797875-11-6
M. Wt: 291.33
InChI Key: ARVZHYPLPMDPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a pyridinone derivative that has been synthesized using various methods.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-methyl-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” (also known as “1-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one”), focusing on six unique applications:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics. The thiazole ring is known for its ability to disrupt bacterial cell walls and inhibit essential enzymes . Research has shown that derivatives of thiazole can be effective against a wide range of bacteria, including antibiotic-resistant strains .

Antifungal Applications

The compound’s structure allows it to interact with fungal cell membranes, leading to increased permeability and cell death. This makes it a promising agent for treating fungal infections. Studies have demonstrated its efficacy against various pathogenic fungi, including Candida and Aspergillus species .

Anticancer Potential

The presence of the thiazole moiety in the compound contributes to its anticancer properties. It can induce apoptosis in cancer cells by interfering with their DNA replication and repair mechanisms . Research has highlighted its potential in treating cancers such as leukemia, breast cancer, and prostate cancer .

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Its anti-inflammatory properties make it a candidate for developing new treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Research indicates that this compound can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases . Its ability to cross the blood-brain barrier and its antioxidant properties make it a potential therapeutic agent for conditions like Alzheimer’s and Parkinson’s diseases .

Antiviral Activity

The compound has demonstrated antiviral properties, particularly against RNA viruses. It can inhibit viral replication by targeting viral enzymes and interfering with the viral life cycle . This makes it a potential candidate for developing treatments for viral infections such as influenza and hepatitis .

Antioxidant Capacity

The compound’s structure allows it to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . Its antioxidant properties are being explored for applications in skincare and anti-aging products .

Agricultural Applications

In agriculture, this compound can be used as a biopesticide due to its antimicrobial and antifungal properties . It can help protect crops from various pathogens, reducing the need for synthetic pesticides and contributing to sustainable farming practices .

These applications highlight the versatility and potential of “1-methyl-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” in various fields of scientific research.

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives

properties

IUPAC Name

1-methyl-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-15-5-2-3-10(11(15)17)12(18)16-7-9(8-16)19-13-14-4-6-20-13/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVZHYPLPMDPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.